(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine
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Overview
Description
(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique triazoloquinazoline core, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazoloquinazoline derivatives.
Substitution: Various substituted triazoloquinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine has shown promise in preliminary studies as an anticancer agent. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its
Biological Activity
The compound (8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a triazoloquinazoline core, which is known for diverse biological activities including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Structural Overview
The compound's structure can be dissected into key components:
- Triazoloquinazoline Core : This moiety is associated with various pharmacological activities.
- Piperazine Derivative : The presence of a piperazine group enhances solubility and bioavailability.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:
In a study by Vodnala et al., compounds similar to the target molecule demonstrated significant inhibition of cell growth in the MDA-MB-231 cell line, with IC50 values ranging from 0.36 to 40.90 μM depending on structural variations .
Antibacterial Activity
The triazoloquinazoline framework has been associated with antibacterial properties. Compounds within this class have shown effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 μg/mL | |
Escherichia coli | 25 μg/mL |
The presence of specific substituents on the quinazoline ring can enhance antibacterial efficacy.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly kinases involved in cancer progression. The quinazoline scaffold is prevalent in known kinase inhibitors, indicating that this compound may modulate kinase activity through competitive inhibition .
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The triazoloquinazoline core likely plays a critical role in these interactions.
Case Studies and Research Findings
A comprehensive review highlighted various quinazoline-based hybrids exhibiting diverse biological activities:
- Kamal et al. synthesized benzenesulfonamide-linked quinazolinones that displayed dual inhibition profiles against EGFR and HER2 with IC50 values as low as 0.36 μM .
- Hosseinzadeh et al. reported on thiazole-linked quinazolinones that exhibited DPP-IV inhibitory activity with an IC50 of 0.76 nM, suggesting their potential in antidiabetic therapies .
Properties
IUPAC Name |
8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2/c1-30-12-14-31(15-13-30)11-7-10-26-25-27-20-17-22(34-3)21(33-2)16-19(20)24-28-23(29-32(24)25)18-8-5-4-6-9-18/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIIUUPOHMNMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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